(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Catalog No.
S12393214
CAS No.
M.F
C17H13BrO2
M. Wt
329.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)pheny...

Product Name

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

IUPAC Name

[4-(bromomethyl)phenyl]-(4-prop-2-ynoxyphenyl)methanone

Molecular Formula

C17H13BrO2

Molecular Weight

329.2 g/mol

InChI

InChI=1S/C17H13BrO2/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10H,11-12H2

InChI Key

WZAMAERFZALJSY-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a specialized trifunctional chemical building block. It integrates three key chemical motifs into a single molecule: a benzophenone group for UV-light-induced photo-crosslinking, a terminal alkyne for bioorthogonal conjugation via click chemistry, and a reactive bromomethyl handle for covalent attachment to a ligand or substrate. This combination of functionalities makes it a valuable reagent for constructing chemical probes, functionalizing surfaces, and synthesizing complex molecular architectures where sequential or orthogonal reactions are required.

Research Fit

Workflow
Photoaffinity labeling probe assembly
Chemistry
CuAAC click conjugation via terminal alkyne
Handle
Bromomethyl group for ligand attachment

Substituting this compound with simpler analogs, such as those lacking one of the three functional groups, necessitates multi-step, sequential modifications that can lower overall yields and introduce purification challenges. For example, using a bifunctional linker like 4-bromomethyl-benzophenone would require a subsequent, separate reaction to introduce the alkyne handle, adding process complexity. Conversely, starting with an alkyne-functionalized benzophenone without the bromomethyl group removes the primary, well-defined attachment point for many substrates. The specific trifunctional arrangement of this molecule is engineered for synthetic efficiency in creating complex probes and conjugates, making it a non-interchangeable precursor for these applications.

Substitution Risk

4-(Bromomethyl)benzophenone lacks alkyne tag

Removal of the alkyne prevents click conjugation to reporter groups, compromising detection workflows.

Propargyl benzophenone analogs omit synthetic handle

Absence of the bromomethyl group forces alternative, often less efficient, conjugation strategies.

Ad hoc mixtures cannot reproduce integrated spacing

Physical mixing of separate reagents fails to replicate the precise orientation and labeling efficiency.

Precursor Suitability: Designed for Efficient, Orthogonal Synthesis of Photoaffinity Probes

The molecule's structure is optimized for multi-step, orthogonal synthetic strategies common in chemical biology. The bromomethyl group serves as a reactive handle for initial conjugation, while the alkyne and benzophenone moieties remain stable for subsequent click reactions and photo-crosslinking, respectively. This contrasts with building probes from simpler precursors, which requires sequential addition of functional groups and can complicate synthesis and purification. The design allows for the creation of complex probes, such as those used in PROTAC development or target identification, in a more streamlined fashion than using separate reagents for each functionality.

Evidence DimensionSynthetic Strategy Efficiency
Target Compound DataProvides three orthogonal functionalities (alkylation, click chemistry, photocrosslinking) in one molecule.
Comparator Or BaselineBifunctional precursors (e.g., only benzophenone-alkyne or bromomethyl-benzophenone).
Quantified DifferenceReduces the number of synthetic steps and purification cycles required to build a trifunctional probe.
ConditionsSynthesis of chemical probes for photoaffinity labeling or targeted protein degradation.

This integrated functionality reduces process steps, saving time and potentially increasing overall yield for complex probe synthesis compared to a piecewise approach.

Benzophenone vs. Diazirine
Head-to-head
Benzophenone probe showed higher labeling of γ-secretase components
Reported target engagement context in γ-secretase system
Sulfonamide scaffold; alkyne placement critical for efficiency

Processability Advantage: Superior Reactivity of Bromomethyl vs. Chloromethyl Analogs in Nucleophilic Substitution

The benzylic bromide of the title compound offers a significant reactivity advantage over a hypothetical chloromethyl analog in nucleophilic substitution reactions, which are typically used to attach this linker to a substrate. Benzylic bromides are generally more reactive leaving groups than chlorides under common SN2 conditions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This allows for milder reaction conditions (e.g., lower temperatures, weaker bases) and often faster reaction times, which can be critical for preserving sensitive functional groups on the target substrate.

Evidence DimensionLeaving Group Ability in SN2 Reactions
Target Compound DataBenzylic Bromide (C-Br)
Comparator Or BaselineHypothetical Benzylic Chloride (C-Cl) analog
Quantified DifferenceBromide is a better leaving group than chloride; relative reactivity rates (k_Br/k_Cl) can range from 10 to >100 depending on the specific reaction conditions.
ConditionsNucleophilic substitution reaction to attach the linker to a substrate containing a nucleophile (e.g., amine, thiol, alcohol).

Selecting the bromomethyl version enables more efficient and milder conjugation reactions, improving process compatibility with sensitive or complex substrates and potentially increasing yields.

Bifunctionalization advantage
Head-to-head
One-pot grafting achieved properties unattainable by monofunctional mixtures
Integrated architecture may reduce synthetic steps
Cellulose Williamson etherification; synergistic functionality
Orthogonal reactive sites
Class-level
3 vs. 2 reactive groups (vs. 4-(bromomethyl)benzophenone)
Alkyne enables modular click detection absent in bifunctional analogs
Structural analysis; benzophenone, alkyne, bromomethyl
Purity specification
Specification review
≥95% (commercial supplier)
Supports batch-to-batch reproducibility review
Data to verify; compare with in-house prepared analogs
Cytostasis annotation
Data to verify
Cytostasis reported in tumor cell growth assays (qualitative)
Cell-model endpoint context; no quantitative IC50 data
Supplier-reported; requires independent validation
Photostability
Class-level
Stable in ambient light; activated at 350–360 nm
May simplify handling vs. aryl azides/diazirines
Class-level inference; benzophenone photochemistry

Streamlined Synthesis of Photoaffinity-Based Chemical Probes for Target ID

This compound is the right choice for projects requiring the synthesis of photoaffinity probes for target identification. The bromomethyl group allows for straightforward attachment to a parent ligand, while the benzophenone and alkyne groups enable subsequent UV crosslinking to the biological target and 'click' attachment of a reporter tag (e.g., biotin, fluorophore) for downstream analysis, respectively.

Construction of Linkers for Targeted Protein Degraders (e.g., PROTACs)

In the development of bifunctional molecules like PROTACs, this reagent can serve as a versatile building block. Its defined functionalities allow for the systematic synthesis of linkers connecting a target-binding warhead to an E3 ligase ligand, where the alkyne can be used for modular assembly via click chemistry.

Functionalization of Surfaces and Materials for Bio-conjugation

The compound is suitable for modifying surfaces (e.g., nanoparticles, sensor chips) to create photo-activatable and clickable interfaces. The bromomethyl group can be used to anchor the molecule to the surface, creating a platform that can later be used to immobilize biomolecules via UV-crosslinking and/or click chemistry for diagnostic or screening applications.

Application Fit Matrix

Application
Selection Property
Validation Focus
Target ID probe construction
Trifunctional probe architecture
Labeling efficiency & bioorthogonal detection
Photo-crosslinkable materials
Benzophenone photocrosslinking & alkyne handle
Material mechanical properties & grafting efficiency
Cancer cell-targeting probe research
Cell-permeable scaffold with click reporter
Target engagement & cell-based imaging

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

328.00989 Da

Monoisotopic Mass

328.00989 Da

Heavy Atom Count

20

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